molecular formula C15H14N2O2 B6368468 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1261909-90-3

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%

Cat. No. B6368468
CAS RN: 1261909-90-3
M. Wt: 254.28 g/mol
InChI Key: PSSLEKJHBHALHE-UHFFFAOYSA-N
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Description

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (4-CPAP-95) is an organic compound composed of a cyclopropylaminocarbonyl group and a phenyl group attached to a 2-hydroxypyridine molecule. 4-CPAP-95 is a versatile compound that has many applications in scientific research, including its role in the synthesis of other compounds, its ability to act as a ligand, and its biochemical and physiological effects.

Scientific Research Applications

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is a versatile compound with many applications in scientific research. It is commonly used as a ligand for metal-catalyzed reactions, such as the synthesis of other compounds. 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is also used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of other organic compounds. Additionally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is used in the synthesis of drugs and pharmaceuticals.

Mechanism of Action

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is a ligand that binds to metal ions, such as copper, nickel, and zinc. Its mechanism of action involves the formation of a coordination complex between the metal ion and the ligand. This coordination complex is then used in various chemical reactions, such as the synthesis of other compounds.
Biochemical and Physiological Effects
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been studied for its biochemical and physiological effects. Studies have shown that 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of enzymes involved in metabolic pathways.

Advantages and Limitations for Lab Experiments

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has several advantages for laboratory experiments. It is a versatile compound that can be used as a ligand, catalyst, and reagent for various chemical reactions. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is also limited by its relatively low solubility in water and its potential to form coordination complexes with metal ions, which can interfere with certain reactions.

Future Directions

The potential future directions for 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% include further research into its biochemical and physiological effects, including its antioxidant and anti-inflammatory properties. Additionally, further research into its potential applications in drug synthesis and its ability to act as a ligand for metal-catalyzed reactions could lead to new and improved methods for synthesizing compounds. Finally, further research into its solubility and its potential to form coordination complexes with metal ions could lead to new and improved methods for utilizing 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in laboratory experiments.

Synthesis Methods

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% can be synthesized from commercially available starting materials in a two-step process. The first step involves the reaction of 2-hydroxypyridine and cyclopropylaminocarbonyl chloride to form the cyclopropylaminocarbonyl group attached to the 2-hydroxypyridine molecule. The second step involves the reaction of the cyclopropylaminocarbonyl group with phenyl bromide to form the final product, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%. The reaction is typically carried out in an organic solvent such as toluene or chloroform at a temperature of 80-90°C.

properties

IUPAC Name

N-cyclopropyl-3-(2-oxo-1H-pyridin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14-9-11(6-7-16-14)10-2-1-3-12(8-10)15(19)17-13-4-5-13/h1-3,6-9,13H,4-5H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSLEKJHBHALHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683134
Record name N-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine

CAS RN

1261909-90-3
Record name N-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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